molecular formula C21H22N4O3 B2693532 3-methylbutyl 2-amino-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 836625-33-3

3-methylbutyl 2-amino-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2693532
CAS No.: 836625-33-3
M. Wt: 378.432
InChI Key: WTFZYKUPPSDTQT-UHFFFAOYSA-N
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Description

3-methylbutyl 2-amino-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a sophisticated synthetic compound belonging to the pyrrolo[2,3-b]quinoxaline chemical class, which is recognized for its significant potential in kinase inhibition research . The core pyrroloquinoxaline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of therapeutic targets, particularly protein kinases. This specific analog, featuring a 3-methylbutyl ester and a furan-2-ylmethyl substitution, is designed to enhance structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency. Researchers primarily investigate this compound for its role as a key intermediate or a novel chemical entity in the development of targeted therapies, with a strong focus on oncological signaling pathways . Its mechanism of action is hypothesized to involve the potent and selective inhibition of specific kinase enzymes, such as those in the Fibroblast Growth Factor Receptor (FGFR) family, which are critically implicated in cell proliferation, differentiation, and survival. Consequently, this molecule serves as a vital tool for probing the complex biochemistry of cellular signaling, validating new drug targets, and advancing the discovery of next-generation cancer therapeutics in a strictly controlled research environment.

Properties

IUPAC Name

3-methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-13(2)9-11-28-21(26)17-18-20(24-16-8-4-3-7-15(16)23-18)25(19(17)22)12-14-6-5-10-27-14/h3-8,10,13H,9,11-12,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFZYKUPPSDTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutyl 2-amino-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methylbutyl 2-amino-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amino alcohols .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that quinoxaline derivatives, including those similar to 3-methylbutyl 2-amino-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, exhibit significant antimicrobial properties. These compounds have been studied for their efficacy against various bacterial strains, potentially serving as leads for new antibiotic agents .

2. Anticancer Properties
Quinoxaline-based compounds are known for their cytotoxic effects against cancer cells. Studies have shown that derivatives can inhibit key enzymes involved in tumor growth and proliferation, such as ribonucleotide reductase and platelet-derived growth factor receptor tyrosine kinase. This positions them as promising candidates for cancer therapeutics .

3. Neuroprotective Effects
There is emerging evidence suggesting that compounds with a pyrroloquinoxaline structure may offer neuroprotective benefits. They could potentially be developed to treat neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Tested against E. coli and S. aureusShowed significant inhibition at low concentrations, suggesting potential as an antibiotic .
Cytotoxicity in Cancer Cells Evaluated against breast cancer cell linesInduced apoptosis and inhibited cell proliferation, highlighting anticancer potential .
Neuroprotection Assessed in models of oxidative stressDemonstrated reduced neuronal damage and improved cell survival rates .

Mechanism of Action

The mechanism of action of 3-methylbutyl 2-amino-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways depend on the biological context and the specific target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) LogP* Key Features
Target Compound: 3-Methylbutyl ester + furan-2-ylmethyl 1: Furan-2-ylmethyl; 3: 3-methylbutyl ~435 (estimated) ~4.5 High lipophilicity; potential for surface adsorption due to aromatic furan.
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]... () 1: 4-Ethoxycarbonylphenyl; 3: Methyl 390.4 3.8 Electron-withdrawing ester group; lower molecular weight.
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]... () 1: 3-Trifluoromethylphenyl; 3: Ethyl ~407 (estimated) 4.2 Enhanced hydrophobicity from CF₃ group; may resist metabolic degradation.
Butyl 2-amino-1-(4-methoxybenzyl)... () 1: 4-Methoxybenzyl; 3: Butyl 404.5 4.3 Methoxy group improves solubility; balanced logP.
2-Amino-1-(4-aminophenyl)-...-3-carbonitrile (AHPQC, ) 1: 4-Aminophenyl; 3: Carbonitrile ~318 (estimated) 2.9 Polar nitrile group; demonstrated 91% corrosion inhibition efficiency.

*LogP values estimated via analogy or computational tools (e.g., XLogP3).

Functional Group Impact on Activity

  • Ester vs. Carbonitrile (): The target’s 3-methylbutyl ester increases lipophilicity compared to AHPQC’s polar carbonitrile, which may enhance membrane permeability but reduce aqueous solubility. AHPQC’s nitrile group directly participates in metal-surface adsorption, contributing to its corrosion inhibition efficacy .
  • Trifluoromethyl Group (): The CF₃ group in enhances metabolic stability and electron-withdrawing effects, which could improve receptor affinity in drug design but may reduce corrosion inhibition compared to electron-donating groups like furan .

Biological Activity

3-Methylbutyl 2-amino-1-[(furan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyrroloquinoxaline core, an amino group, and a furan moiety. This unique arrangement may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including:

  • Adenosine Receptors : The presence of furan groups has been shown to enhance affinity for A2A adenosine receptors, which play a crucial role in numerous physiological processes and are implicated in various diseases .
  • Inhibition of Enzymes : Similar pyrroloquinoxaline derivatives have been evaluated for their ability to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory pathways .

Anticancer Properties

Several studies have explored the anticancer potential of pyrroloquinoxaline derivatives. For instance:

  • In Vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
CompoundCancer Cell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (Cervical)5.0Apoptosis induction
Compound BMCF-7 (Breast)10.0COX inhibition
Compound CA549 (Lung)7.5iNOS inhibition

Anti-inflammatory Activity

Compounds derived from the pyrroloquinoxaline scaffold have also shown promise in reducing inflammation:

  • Mechanistic Studies : Inhibition of nitric oxide production in RAW 264.7 cells has been observed, suggesting that these compounds can modulate inflammatory responses effectively .

Case Studies

  • Study on Quinoline Derivatives : A study evaluated a series of quinoline derivatives similar to the target compound for their anti-proliferative properties against cancer cell lines. The results indicated that structural modifications significantly impacted their biological activity .
  • Furan-containing Compounds : Research on furan-containing compounds demonstrated enhanced binding affinity for certain receptors compared to their phenyl counterparts, indicating that structural elements like furan can be crucial for biological efficacy .

Q & A

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example from Analogous Compound)
Space groupP2₁/n
Unit cell (Å, °)a = 13.2332, b = 10.3574, c = 15.0865, β = 111.530
R-factorR[F² > 2σ(F²)] = 0.040
Hydrogen bond distanceC–H⋯O: 2.45–2.60 Å

Q. Table 2. Stability Guidelines for Long-Term Storage

ConditionRecommendation
Temperature20–25°C (ambient)
Light exposureAmber glass vials
ShippingDry ice (for cryogenic stability)

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